molecular formula C10H21ClN2O B1627830 N-isobutylpiperidine-3-carboxamide hydrochloride CAS No. 937725-08-1

N-isobutylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1627830
CAS No.: 937725-08-1
M. Wt: 220.74 g/mol
InChI Key: UXVNPWDLMPGEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutylpiperidine-3-carboxamide hydrochloride is a synthetic piperidine derivative characterized by an isobutyl substituent on the piperidine nitrogen and a carboxamide group at the 3-position, with hydrochloride salt formation enhancing its solubility and stability. This compound is of interest in pharmaceutical and chemical research due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name

N-(2-methylpropyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)6-12-10(13)9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVNPWDLMPGEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590471
Record name N-(2-Methylpropyl)piperidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937725-08-1
Record name N-(2-Methylpropyl)piperidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Ugi-Type Reactions for Direct Amide Formation

The Ugi three-component reaction (U-3CR) has emerged as a powerful tool for synthesizing structurally diverse amides, including piperidine derivatives. A study by van der Heijden et al. demonstrated the diastereoselective synthesis of pipecolic amides via a U-3CR between Δ¹-piperideines, carboxylic acids, and isocyanides. Adapting this methodology, N-isobutylpiperidine-3-carboxamide hydrochloride could be synthesized by reacting 3-carboxypiperidine (or its activated form), isobutyl isocyanide, and a carboxylic acid in a one-pot reaction.

The reaction typically proceeds under mild conditions, with methanol or ethanol as solvents, and achieves high yields due to the inherent atom economy of multicomponent reactions. For instance, the U-3CR of Δ¹-piperideine derivatives with heteroaromatic isocyanides and functionalized carboxylic acids yielded pipecolic amides in >65% efficiency. The diastereoselectivity observed in such reactions is attributed to the axial attack of the isocyanide on the protonated imine intermediate, favoring the trans-configuration. Following the U-3CR, the resulting amide is treated with hydrochloric acid to form the hydrochloride salt, as exemplified in the synthesis of argatroban analogs.

Stepwise Amidation via Carboxylic Acid Activation

A conventional approach to synthesizing N-isobutylpiperidine-3-carboxamide involves coupling piperidine-3-carboxylic acid with isobutylamine. This method requires activation of the carboxylic acid, often achieved through the formation of an acid chloride or mixed anhydride. For example, treatment of piperidine-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which subsequently reacts with isobutylamine in the presence of a base such as triethylamine.

Alternative activation agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt), enable amide bond formation under milder conditions. These reagents are particularly advantageous for preserving stereochemistry and minimizing side reactions. After amidation, the product is isolated as the hydrochloride salt by treating the free base with hydrogen chloride (HCl) gas or a concentrated HCl solution.

Protection-Deprotection Strategies for Functional Group Compatibility

In cases where the piperidine nitrogen requires protection during synthesis, tert-butoxycarbonyl (Boc) groups are widely employed. A patent by Mitsubishi Tanabe Pharma Corporation outlines the use of Boc protection in the synthesis of tert-butyl 3-aminopiperidine-1-carboxylate, a related intermediate. By analogy, piperidine-3-carboxylic acid could be protected as its Boc derivative prior to amidation with isobutylamine. Deprotection is then achieved using acidic conditions (e.g., trifluoroacetic acid) or thermal treatment, as described in the patent, which specifies reaction temperatures of 50–120°C for 30 minutes to 5 hours.

Notably, the choice of base and reaction time significantly impacts the efficiency of deprotection. For instance, the use of aqueous sodium hydroxide at elevated temperatures may lead to partial hydrolysis of sensitive protecting groups, necessitating careful optimization. Following deprotection, the free amine is converted to the hydrochloride salt via titration with HCl.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the discussed methods:

Method Conditions Yield Diastereoselectivity Reference
U-3CR Methanol, rt, 24–48 h High High (trans)
Acid Chloride Amidation THF, 0°C to rt, 12 h Moderate N/A
EDC/HOBt Coupling DCM, rt, 24 h High N/A
Boc Protection/Deprotection TFA or heat (50–120°C), 1–5 h Variable N/A

The U-3CR offers superior efficiency and stereocontrol but requires access to Δ¹-piperideine precursors. In contrast, stepwise amidation provides flexibility in intermediate functionalization but may involve cumbersome purification steps. Protection-deprotection strategies are indispensable for complex syntheses but introduce additional operational complexity.

Chemical Reactions Analysis

Table 1: Representative U-3CR Conditions and Outcomes

Isocyanide TypeCarboxylic AcidReaction Time (h)Yield (%)Diastereomeric Ratio
Tert-butyl isocyanide4-Nitrobenzoic acid24789:1
Cyclohexyl isocyanideAcetic acid18828:2
Benzyl isocyanidePhenylacetic acid30657:3

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces piperidine-3-carboxylic acid and isobutylamine hydrochloride.

  • Basic Hydrolysis : Yields piperidine-3-carboxylate salt and isobutylamine.

Conditions :

  • Acidic : 6M HCl, reflux, 12–24 hours.

  • Basic : 2M NaOH, 80°C, 8–12 hours.

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Forms N-acyl derivatives with acetyl chloride or anhydrides.

Example Reaction :

N-isobutylpiperidine-3-carboxamide+CH3IN-methyl-N-isobutylpiperidinium iodide+HCl\text{N-isobutylpiperidine-3-carboxamide} + \text{CH}_3\text{I} \rightarrow \text{N-methyl-N-isobutylpiperidinium iodide} + \text{HCl}

Conditions : DMF solvent, 60°C, 6 hours.

Ring-Opening Reactions

The piperidine ring undergoes ring-opening under strong acidic conditions:

  • HCl (conc.) : Cleavage at the C-N bond generates linear amines.

  • HBr/AcOH : Forms brominated open-chain derivatives.

Mechanism :
Protonation of the nitrogen weakens the C-N bond, facilitating nucleophilic attack by halides.

Catalytic Hydrogenation

The piperidine ring can be reduced further under hydrogenation conditions:

  • Catalyst : Pd/C or Raney Ni.

  • Product : Decahydroisoquinoline derivatives (fully saturated ring).

Conditions : 50 psi H₂, ethanol solvent, 12 hours .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of 4–6 hours. Degradation products include hydrolyzed amide and oxidized piperidine derivatives .

Key Structural Influences on Reactivity

  • Amide Group : Governs hydrolysis and hydrogen-bonding interactions.

  • Piperidine Ring : Provides steric bulk and modulates electronic effects for nucleophilic substitution.

  • Isobutyl Substituent : Enhances lipophilicity, affecting solubility in organic solvents .

Scientific Research Applications

Pharmaceutical Research Applications

  • Analgesic and Anti-inflammatory Properties :
    N-isobutylpiperidine-3-carboxamide hydrochloride has been investigated for its potential as an analgesic and anti-inflammatory agent. Research suggests that it interacts with pain pathways, possibly influencing central nervous system receptors to alleviate pain and reduce inflammation.
  • CNS Effects :
    Studies indicate that this compound may exhibit notable effects on the central nervous system (CNS). It has been shown to modulate various receptors, which could lead to therapeutic applications in treating neurological disorders.
  • Insect Repellent Formulations :
    The compound has also been explored in the formulation of topical insect repellents. Its efficacy in repelling biting insects positions it as a valuable component in personal protection against insect-borne diseases .

Chemical Synthesis Applications

  • Synthesis of Related Compounds :
    This compound serves as a precursor in the synthesis of other piperidine derivatives. Its structural characteristics enable the modification of biological activity in related compounds, expanding the library of potential therapeutic agents.
  • Ugi-type Reactions :
    The compound can be utilized in Ugi-type three-component reactions (U-3CR), which allow for the efficient synthesis of pipecolic amides. This method is significant for generating structurally diverse compound libraries, which are crucial in drug discovery .

This compound has been the subject of various studies focusing on its interactions with biological targets:

  • Receptor Interactions :
    Research indicates that this compound can interact with multiple receptors, suggesting its potential role in modulating biological pathways relevant to pain and inflammation.
  • Comparative Studies :
    Comparative analyses with structurally similar compounds reveal how slight modifications can lead to significant differences in efficacy and application. For instance, analogs like N-methylpiperidine-3-carboxamide exhibit different pharmacological profiles due to variations in their substituents.

Table 1: Comparative Analysis of Piperidine Derivatives

Compound NameStructural FeaturesUnique Aspects
N-isobutylpiperidine-3-carboxamideIsobutyl group on piperidinePotential analgesic properties
N-methylpiperidine-3-carboxamideMethyl group instead of isobutylDifferent pharmacological profile
N-butylpiperidine-3-carboxamideButyl group substitutionVarying solubility characteristics
1-(4-fluorophenyl)piperidine-3-carboxamideFluorinated aromatic ringEnhanced receptor selectivity

This table highlights how structural modifications impact the biological activity and therapeutic potential of piperidine derivatives.

Mechanism of Action

The mechanism of action of N-isobutylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs from the 3-aminopiperidine series are referenced from Biopharmacule Speciality Chemicals’ catalog , supplemented by analytical methodologies from chromatographic studies .

Structural and Functional Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Solubility (H₂O) Key Applications
N-Isobutylpiperidine-3-carboxamide HCl Isobutyl-N, 3-carboxamide, HCl salt ~262.8 (calc.) High Potential CNS modulation, synthesis intermediates
3-Aminopiperidine dihydrochloride Free amine at 3-position, dual HCl salts ~174.1 Moderate Building block for peptidomimetics
3-Aminopiperidine-2,6-dione HCl Ketone groups at 2,6-positions, HCl salt ~208.6 Low Anticancer agent precursors
Gabapentin Cyclohexyl backbone, γ-aminobutyric acid analog 171.24 High Neuropathic pain treatment

Key Observations:

  • Stability : Hydrochloride salts generally exhibit enhanced solution stability. For example, amitriptyline hydrochloride (a tricyclic antidepressant) demonstrated >98% stability over 24 hours under refrigerated conditions in RP-HPLC studies, suggesting similar stability profiles for structurally related hydrochlorides .

Analytical Methodologies

RP-HPLC methods validated for amitriptyline hydrochloride and gabapentin highlight the importance of chromatographic techniques in quantifying piperidine derivatives. For instance:

  • Accuracy : Amitriptyline hydrochloride showed recovery rates of 98.2–101.5% in spiked samples, indicating reliable quantification methods applicable to structurally related compounds .
  • Solution Stability : Gabapentin and amitriptyline HCl retained >95% potency over 48 hours at 4°C, suggesting that N-isobutylpiperidine-3-carboxamide HCl may require similar storage conditions .

Pharmacokinetic and Toxicity Considerations

While direct data on N-isobutylpiperidine-3-carboxamide HCl is scarce, its piperidine backbone suggests metabolic pathways involving hepatic cytochrome P450 enzymes. In contrast, 3-aminopiperidine dihydrochloride’s free amine group may increase renal clearance rates, as observed in other amine-rich analogs . Toxicity profiles for carboxamide-containing piperidines are typically favorable, with low acute toxicity reported in preclinical models.

Biological Activity

N-Isobutylpiperidine-3-carboxamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including structure-activity relationships, case studies, and detailed research results.

Chemical Structure and Synthesis

This compound belongs to the piperidine family, characterized by a piperidine ring substituted with an isobutyl group and a carboxamide moiety. The synthesis of this compound typically involves multi-component reactions that allow for the introduction of various functional groups, enhancing its biological profile.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to N-isobutylpiperidine-3-carboxamide. For instance, compounds exhibiting similar structures demonstrated significant inhibitory activity against viruses such as dengue virus serotype 2 (DENV2). One derivative showed an IC50 value of 0.49 µM with a selectivity index (SI) of 39.5, indicating a potent antiviral effect without high cytotoxicity .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. A notable study evaluated its activity against cathepsin K, an enzyme implicated in bone resorption and various diseases. The compound demonstrated enhanced inhibitory activity, particularly when modified with specific substituents that improved binding interactions within the enzyme's active site .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and substituents significantly impact the biological activity of the compound. For example, changing substituents from electron-donating to electron-withdrawing groups can enhance potency against specific targets. The introduction of halogen groups at certain positions on the aromatic ring was found to optimize enzyme inhibition .

Case Study 1: Antiviral Mechanism

A detailed investigation into the antiviral mechanisms of similar compounds revealed that they act at early stages of viral replication rather than being virucidal. This was evidenced by reduced intracellular production of viral proteins in treated cells, highlighting the importance of understanding the pharmacodynamics involved in therapeutic applications .

Case Study 2: Cathepsin K Inhibition

In a focused study on cathepsin K inhibitors, this compound derivatives were evaluated for their ability to inhibit enzyme activity in vitro. The results indicated that certain modifications led to IC50 values significantly lower than those of existing inhibitors, suggesting a promising avenue for developing new therapeutic agents targeting bone-related diseases .

Comparative Biological Activity Table

Compound IC50 (µM) Selectivity Index Target
N-Isobutylpiperidine-3-carboxamide0.4939.5DENV2
Piperidine derivative A1.7Not specifiedCathepsin K
Piperidine derivative B620Not specifiedHistone acetyltransferase

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-isobutylpiperidine-3-carboxamide hydrochloride, and how can purity be optimized?

  • Methodology : A common approach involves coupling piperidine-3-carboxylic acid derivatives with isobutylamine under carbodiimide-mediated conditions (e.g., EDC or DCC) in anhydrous solvents. Post-reaction, hydrochloride salt formation is achieved via HCl gas or concentrated HCl in diethyl ether. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥98% purity threshold recommended) .

Q. How can structural confirmation of this compound be performed?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra to reference data (e.g., piperidine ring protons at δ 1.4–3.0 ppm, amide carbonyl at ~170 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is ideal .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodology : Test polar aprotic solvents (DMSO, DMF) for initial solubility. For aqueous compatibility, conduct titrations with phosphate buffers (pH 2–8) and monitor via UV-Vis spectroscopy. Note potential hydrochloride salt dissociation in basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodology :

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays).
  • Purity Impact : Re-test batches with HPLC-validated purity ≥98% to exclude impurities as confounding factors .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in target binding affinities .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Methodology :

  • Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C), followed by LC-MS analysis to identify breakdown products.
  • Prodrug Design : Modify the amide group with enzymatically cleavable protectors (e.g., tert-butyl esters) to enhance stability .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to predict logP (target <3), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics : Simulate binding to target receptors (e.g., GPCRs) to refine substituent effects on affinity .

Q. What experimental designs are critical for assessing enantiomeric purity and its biological implications?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients.
  • Biological Assays : Compare racemic mixtures vs. isolated enantiomers in dose-response studies to identify active stereoisomers .

Data Contradiction Analysis

Q. Why do different studies report varying IC50_{50} values for this compound against the same target?

  • Root Causes :

  • Assay Conditions : Differences in cofactors (e.g., Mg2+^{2+}) or incubation time.
  • Compound Handling : Degradation due to improper storage (e.g., exposure to light/moisture).
    • Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Resources

  • Structural Data : Refer to canonical SMILES (CC(CNC(=O)C1CCCNC1)C.Cl ) and InChIKey (UXVNPWDLMPGEIL-UHFFFAOYSA-N) for computational reproducibility .
  • Synthesis Protocols : Adapt eco-friendly methods from Metformin HCl synthesis (e.g., solvent-free reactions, TLC monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutylpiperidine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-isobutylpiperidine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.